molecular formula C25H29N3O3S2 B11242262 2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B11242262
M. Wt: 483.7 g/mol
InChI Key: HHWAMOJQWUCXON-UHFFFAOYSA-N
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Description

2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound that features a quinoline core, a piperidine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperidine Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline ring with 4-methylpiperidine.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the sulfonylated quinoline with a thiol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the quinoline ring or the sulfonyl group, potentially leading to the formation of dihydroquinoline derivatives or desulfonylated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydroquinoline Derivatives: From reduction reactions.

    Substituted Quinoline Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Biological Research: It could be used as a tool compound to study the biological pathways involving quinoline derivatives.

Mechanism of Action

The exact mechanism of action of 2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The sulfonyl and piperidine groups could play crucial roles in the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are well-known for their antimalarial properties.

    Piperidine Derivatives: Compounds like piperidine itself and its derivatives, which are widely used in pharmaceuticals.

    Sulfonyl Compounds: Sulfonamides, which are known for their antibacterial properties.

Uniqueness

2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is unique due to the combination of its structural features, which could confer distinct biological activities and physicochemical properties not found in other compounds.

Properties

Molecular Formula

C25H29N3O3S2

Molecular Weight

483.7 g/mol

IUPAC Name

2-[4-methyl-6-(4-methylpiperidin-1-yl)sulfonylquinolin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H29N3O3S2/c1-17-9-11-28(12-10-17)33(30,31)21-7-8-23-22(15-21)19(3)14-25(27-23)32-16-24(29)26-20-6-4-5-18(2)13-20/h4-8,13-15,17H,9-12,16H2,1-3H3,(H,26,29)

InChI Key

HHWAMOJQWUCXON-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3C)SCC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

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